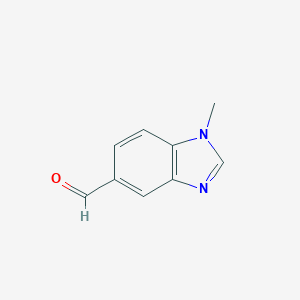
双(5-氨基吡啶-2-基)硫醚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(5-Aminopyridin-2-yl)sulfane: is a chemical compound with the molecular formula C10H10N4S and a molecular weight of 218.28 g/mol . It is also known by its synonyms 6,6’-Thiobis[3-pyridinamine] and 2,2’-Thiobis[5-aminopyridine] . This compound features two aminopyridine groups connected by a sulfur atom, making it a valuable building block in various chemical syntheses.
科学研究应用
Bis(5-Aminopyridin-2-yl)sulfane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of ligands and catalysts.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-Aminopyridin-2-yl)sulfane typically involves the reaction of 2-chloro-5-nitropyridine with thiourea under basic conditions, followed by reduction of the nitro groups to amines . The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst
Industrial Production Methods: While specific industrial production methods for Bis(5-Aminopyridin-2-yl)sulfane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: Bis(5-Aminopyridin-2-yl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: N-alkylated or N-acylated derivatives.
作用机制
The mechanism of action of Bis(5-Aminopyridin-2-yl)sulfane involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological macromolecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
2-Aminopyridine: A simpler analog with one aminopyridine group, used in drug discovery and as a building block in organic synthesis.
Bis(2-aminopyridin-3-yl)methane: Similar structure but with a methylene bridge instead of a sulfur atom, used in coordination chemistry and as a ligand.
Uniqueness: Bis(5-Aminopyridin-2-yl)sulfane is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom allows for additional redox chemistry and can enhance the compound’s ability to interact with biological targets.
属性
IUPAC Name |
6-(5-aminopyridin-2-yl)sulfanylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c11-7-1-3-9(13-5-7)15-10-4-2-8(12)6-14-10/h1-6H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGESOZFMSBVCGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)SC2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
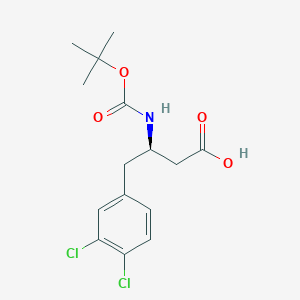
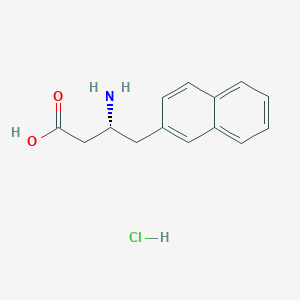
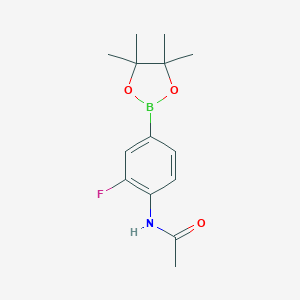
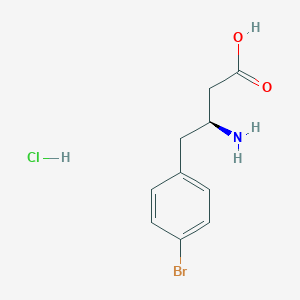
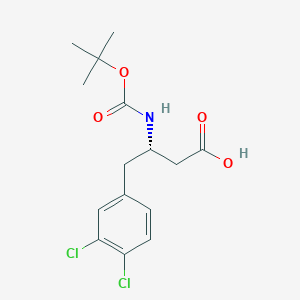
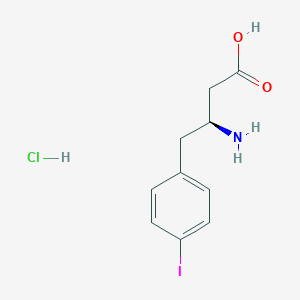
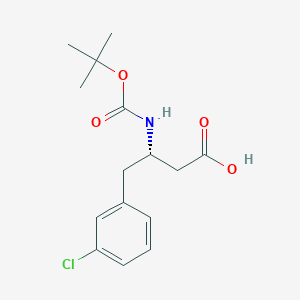
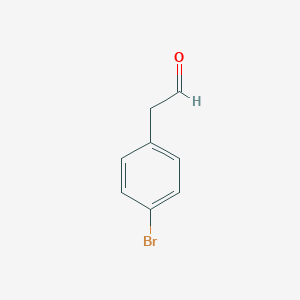

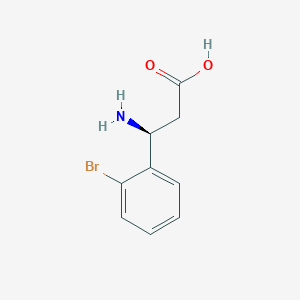
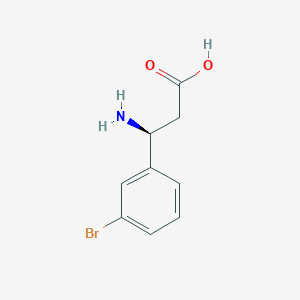
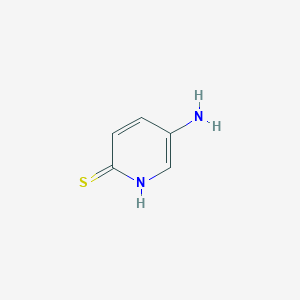
![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)
